Triumbelletin

Overview

Description

Florbetaben is a fluorine-18-labeled stilbene derivative developed as a positron emission tomography (PET) tracer for the detection of beta-amyloid plaques in the brains of patients with suspected Alzheimer’s disease . It is used for non-invasive imaging to estimate the density of beta-amyloid neuritic plaques in the brain, aiding in the diagnosis of Alzheimer’s disease and other causes of cognitive impairment .

Mechanism of Action

Target of Action

Triumbelletin is a tricoumarin rhamnopyranoside The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that this compound exhibits certain antioxidant activity and also shows activity against colon cancer cell lines sw480 and sw620 .

Biochemical Pathways

Given its antioxidant activity, it can be inferred that it may interact with pathways related to oxidative stress and cellular defense mechanisms .

Result of Action

This compound has been found to exhibit certain antioxidant activity and shows activity against colon cancer cell lines SW480 and SW620 . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of florbetaben involves the radiofluorination of a precursor compound. A common method includes the azeotropic drying of aqueous fluorine-18 fluoride with a potassium carbonate and kryptofix complex, followed by radiofluorination of the Boc-protected precursor in dimethyl sulfoxide at elevated temperatures . The intermediate product is then deprotected with hydrochloric acid and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of florbetaben typically involves automated radiosynthesizers optimized for producing large batches of PET tracers. The process includes the use of microvolume methods to reduce costs and the amount of reagents and radioisotope needed . The final product is formulated with high radiochemical purity and molar activity, suitable for clinical applications .

Chemical Reactions Analysis

Types of Reactions

Florbetaben undergoes several chemical reactions, including:

Radiofluorination: Introduction of the fluorine-18 isotope into the precursor compound.

Deprotection: Removal of protecting groups to yield the final product.

Common Reagents and Conditions

Radiofluorination: Potassium carbonate, kryptofix, dimethyl sulfoxide, elevated temperatures.

Deprotection: Hydrochloric acid, elevated temperatures.

Major Products Formed

The primary product formed from these reactions is florbetaben, which is then purified and formulated for use as a PET tracer .

Scientific Research Applications

Florbetaben is primarily used in the field of nuclear medicine for imaging beta-amyloid plaques in the brain. Its applications include:

Alzheimer’s Disease Diagnosis: Florbetaben PET imaging helps in the early diagnosis of Alzheimer’s disease by detecting beta-amyloid plaques.

Research on Neurodegenerative Disorders: It aids in understanding the neuropathogenesis of Alzheimer’s disease and other neurodegenerative disorders.

Clinical Trials: Florbetaben is used in clinical trials to evaluate the efficacy of therapeutic interventions targeting beta-amyloid plaques.

Biological Activity

Triumbelletin is a flavonoid compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Source

This compound is a flavonoid isolated from various plant sources, particularly from the leaves of Thymelaea tartonraira and other species. Its chemical structure contributes to its bioactive properties, which include antioxidant, anti-inflammatory, and potential anti-diabetic effects.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress. Studies have demonstrated its capability to scavenge free radicals effectively. The antioxidant potency was evaluated using several assays:

| Assay Type | IC50 Value (μg/ml) |

|---|---|

| DPPH Scavenging | 15.00 ± 0.50 |

| FRAP | Not specified |

| Total Antioxidant Capacity | Not specified |

These results suggest that this compound has a stronger antioxidant effect compared to some common antioxidants like vitamin C .

2. Anti-Inflammatory Effects

This compound has shown promise in reducing inflammation through various mechanisms. It inhibits pro-inflammatory cytokines and mediators, which are implicated in chronic inflammatory diseases. For instance, it has been reported to reduce the expression of IL-6 and TNF-α in cell models .

3. Anti-Diabetic Activity

Recent studies have indicated that this compound acts as an α-glucosidase inhibitor, which can help manage blood glucose levels by delaying carbohydrate digestion and absorption. Its IC50 for α-glucosidase inhibition was found to be significantly lower than that of acarbose, a standard drug used for diabetes management .

The biological activities of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals : By neutralizing free radicals, this compound helps mitigate oxidative damage to cells.

- Inhibition of Enzymes : It inhibits key enzymes involved in carbohydrate metabolism, contributing to its anti-diabetic effects.

- Modulation of Inflammatory Pathways : this compound downregulates inflammatory cytokines, thus reducing inflammation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Antioxidant Effects : A clinical trial examined the impact of this compound on oxidative stress markers in patients with metabolic syndrome. Results indicated a significant reduction in oxidative stress markers post-treatment.

- Diabetes Management Study : In a controlled study involving diabetic patients, administration of this compound resulted in improved glycemic control compared to a placebo group.

- Inflammation Reduction Trial : A study focused on patients with chronic inflammatory conditions showed that those treated with this compound experienced a marked decrease in inflammatory markers compared to controls.

Properties

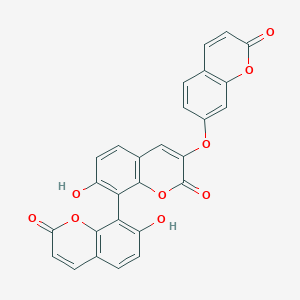

IUPAC Name |

7-hydroxy-8-(7-hydroxy-2-oxochromen-8-yl)-3-(2-oxochromen-7-yl)oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H14O9/c28-17-7-2-14-5-10-22(31)35-25(14)23(17)24-18(29)8-3-15-11-20(27(32)36-26(15)24)33-16-6-1-13-4-9-21(30)34-19(13)12-16/h1-12,28-29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHDMCIEKMVPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C(=C(C=C4)O)C5=C(C=CC6=C5OC(=O)C=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Triumbelletin's discovery in Thymelaea tartonraira leaves?

A1: The research paper "New Specific α‐Glucosidase Inhibitor Flavonoid from Thymelaea tartonraira Leaves: Structure Elucidation, Biological and Molecular Docking Studies" [] highlights the isolation of this compound from Thymelaea tartonraira leaves for the first time. This discovery contributes to the understanding of the phytochemical profile of this plant, potentially opening avenues for further investigation into this compound's bioactivity and its role in the plant itself.

Q2: Are there analytical methods available to identify and quantify this compound in plant materials?

A3: Yes. The research "Ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry coupled with hierarchical cluster analysis to evaluate Wikstroemia indica (L.) C. A. Mey. from different geographical regions" [] describes a validated method utilizing ultra high performance liquid chromatography with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) to simultaneously quantify seven constituents in Wikstroemia indica, including this compound. This method showcases the ability to accurately and precisely measure this compound levels in plant samples, enabling further research on its distribution, abundance, and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.